molecular formula C19H18BrIN4O2 B611329 4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide CAS No. 2304947-71-3

4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide

Cat. No. B611329
CAS RN: 2304947-71-3
M. Wt: 541.1875
InChI Key: FZLKVWWPFOLPKF-UHFFFAOYSA-N
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Description

TH5487 is a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme responsible for the excision of 7,8-dihydro-8-oxoguanine from duplex DNA to initiate base excision repair. This glycosylase activity is relevant in many pathological conditions, including cancer, inflammation, and neurodegenerative diseases .

Mechanism of Action

TH5487 exerts its effects by inhibiting the activity of OGG1. It binds to the active site of the enzyme, preventing it from recognizing and excising 7,8-dihydro-8-oxoguanine from DNA. This inhibition leads to the accumulation of oxidative DNA lesions, which can affect cellular processes and contribute to the therapeutic effects of the compound .

Biochemical Analysis

Biochemical Properties

TH5487 interacts with the enzyme OGG1, which is the main DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair . The interaction between TH5487 and OGG1 alters OGG1 chromatin dynamics and prevents incisions .

Cellular Effects

TH5487 has been shown to induce the accumulation of genomic 8-oxoG lesions . Furthermore, it reduces OGG1–chromatin binding and results in lower recruitment of OGG1 to regions of DNA damage . Inhibiting OGG1 with TH5487 impairs OGG1′s incision activity, resulting in fewer DNA double-strand breaks in oxidatively stressed cells .

Molecular Mechanism

The molecular mechanism of TH5487 involves the inhibition of OGG1’s ability to recognize its DNA substrate . This results in the prevention of DNA repair and modification of OGG1 chromatin dynamics . The inhibition of OGG1 by TH5487 also interferes with OGG1′s incision activity, leading to fewer DNA double-strand breaks in cells exposed to oxidative stress .

Temporal Effects in Laboratory Settings

While specific temporal effects of TH5487 in laboratory settings are not mentioned in the available literature, it is known that TH5487 treatment results in the accumulation of genomic 8-oxoG lesions over time .

Metabolic Pathways

TH5487 is involved in the base excision repair pathway, where it inhibits the activity of the OGG1 enzyme . This enzyme is responsible for the excision of 8-oxoG, a common form of oxidative DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH5487 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of TH5487 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

TH5487 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TH5487 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TH5487

TH5487 is unique in its high potency and selectivity for OGG1, making it a valuable tool for studying the role of this enzyme in DNA repair and its potential as a therapeutic target. Its ability to inhibit OGG1 activity and alter chromatin dynamics sets it apart from other similar compounds .

properties

IUPAC Name

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKVWWPFOLPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide

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